molecular formula C18H15ClN2O3S B15284644 2-[(2-Chlorophenyl)imino]-5-(4-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidin-4-one

2-[(2-Chlorophenyl)imino]-5-(4-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B15284644
M. Wt: 374.8 g/mol
InChI Key: CZUOIASXDCXGKB-CXUHLZMHSA-N
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Chemical Reactions Analysis

2-[(2-Chlorophenyl)imino]-5-(4-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-[(2-Chlorophenyl)imino]-5-(4-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)imino]-5-(4-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects . For example, its anticancer activity may be due to the inhibition of specific kinases or signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[(4-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15ClN2O3S/c1-2-24-12-8-7-11(15(22)10-12)9-16-17(23)21-18(25-16)20-14-6-4-3-5-13(14)19/h3-10,22H,2H2,1H3,(H,20,21,23)/b16-9+

InChI Key

CZUOIASXDCXGKB-CXUHLZMHSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)O

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)O

Origin of Product

United States

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